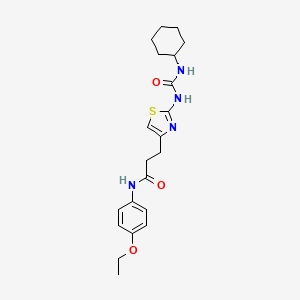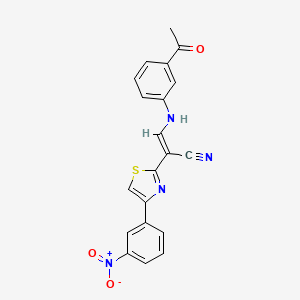
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, commonly known as ANIT, is a synthetic compound that has been widely used in scientific research. ANIT belongs to the class of organic compounds known as nitrobenzenes, which are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. ANIT has been used as a tool to study the mechanism of action of various enzymes and to investigate the biochemical and physiological effects of different compounds.
作用机制
ANIT is known to inhibit the activity of glutathione S-transferases, which are enzymes that catalyze the conjugation of glutathione with electrophilic compounds. The inhibition of glutathione S-transferases by ANIT leads to the accumulation of electrophilic compounds, which can cause oxidative stress and damage to cells and tissues.
Biochemical and Physiological Effects:
ANIT has been shown to induce liver damage in experimental animals. The liver damage is thought to be caused by the accumulation of electrophilic compounds, which can cause oxidative stress and damage to liver cells. ANIT has also been shown to induce hemolytic anemia in experimental animals, which is thought to be caused by the formation of reactive metabolites that bind to red blood cells and cause their destruction.
实验室实验的优点和局限性
ANIT has several advantages as a tool for scientific research. It is a well-characterized compound that is commercially available. It is also relatively inexpensive compared to other compounds used in scientific research. However, ANIT has some limitations as well. It is a toxic compound that can cause liver damage and hemolytic anemia in experimental animals. Therefore, precautions must be taken when handling ANIT in the laboratory.
未来方向
There are several future directions for research involving ANIT. One area of research could be to investigate the mechanism of action of ANIT in more detail, particularly with regards to its effects on glutathione S-transferases. Another area of research could be to investigate the potential therapeutic applications of ANIT, particularly in the treatment of liver diseases. Finally, research could be conducted to identify compounds that can counteract the toxic effects of ANIT, which could have important implications for the treatment of ANIT-induced liver damage and hemolytic anemia.
合成方法
ANIT can be synthesized using a multi-step reaction sequence. The starting materials for the synthesis are 3-acetylacetanilide and 2-amino-4-(3-nitrophenyl)thiazole. The first step involves the reaction of 3-acetylacetanilide with phosphorus pentoxide (P2O5) to form 3-acetylbenzenediazonium chloride. In the second step, 2-amino-4-(3-nitrophenyl)thiazole is reacted with sodium methoxide (NaOMe) to form the corresponding thiazolylmethyl ketone. The final step involves the reaction of 3-acetylbenzenediazonium chloride with thiazolylmethyl ketone to form ANIT.
科学研究应用
ANIT has been widely used in scientific research as a tool to study the mechanism of action of various enzymes. For example, ANIT has been used to study the mechanism of action of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and environmental toxins. ANIT has also been used to investigate the mechanism of action of glutathione S-transferases, which are enzymes that play a key role in detoxification processes in the body.
属性
IUPAC Name |
(E)-3-(3-acetylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c1-13(25)14-4-2-6-17(8-14)22-11-16(10-21)20-23-19(12-28-20)15-5-3-7-18(9-15)24(26)27/h2-9,11-12,22H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZVILFPVDAFLX-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

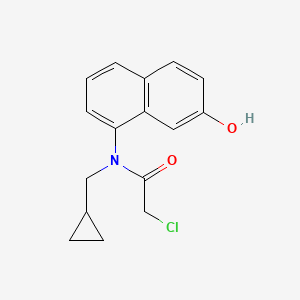
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2622914.png)

![5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2622916.png)
![2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide](/img/structure/B2622917.png)

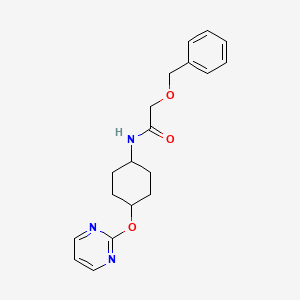
![Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B2622920.png)
![2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2622923.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B2622925.png)
![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)
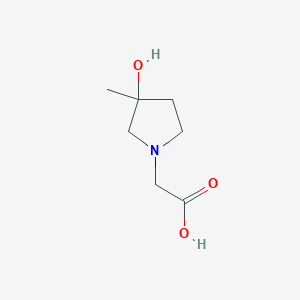
![3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2622931.png)
